N'-(3-methoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
N'-(3-methoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical and physical properties. This compound belongs to the class of Schiff bases, known for their diverse applications in chemistry.
Synthesis Analysis
The synthesis of similar Schiff bases typically involves the condensation reaction of aldehydes with hydrazides. For instance, (E)-N′-(4-nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide was synthesized and characterized using techniques like IR, NMR, Mass spectral data, and X-ray crystallography (Somagond et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray diffraction. They typically crystallize in specific systems like monoclinic crystal systems with defined unit cell dimensions. For instance, a similar compound crystallized in the monoclinic system with specific cell dimensions and stabilized by intermolecular hydrogen bonds (Somagond et al., 2018).
Chemical Reactions and Properties
Schiff bases like this compound participate in various chemical reactions due to the presence of reactive functional groups. They often exhibit interesting properties like hydrogen bonding and π···π interactions, contributing to their stability and reactivity.
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are typically characterized using methods like thermal analysis (TGA/DTA) and single crystal X-ray diffraction. These properties are influenced by the specific substituents and the molecular configuration of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are often explored through spectroscopic methods and theoretical calculations like density functional theory (DFT). Schiff bases exhibit properties like strong urease inhibitory activities, as demonstrated in studies of similar compounds (Sheng et al., 2015).
properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-15-4-2-3-13(9-15)11-17-18-16(20)10-12-5-7-14(8-6-12)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKWQSAKMYVFW-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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